(4E)-5-(furan-2-yl)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(2-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione
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Overview
Description
5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes furan rings, a hydroxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of furan rings and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as furan-2-carboxaldehyde and 2-methylphenylmethanol, followed by various chemical reactions like aldol condensation, esterification, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The furan rings can be reduced to tetrahydrofuran rings.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the furan rings may produce tetrahydrofuran derivatives.
Scientific Research Applications
5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and benzoyl groups, play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: A related compound with a similar furan ring structure.
Furan-2-ylmethanamine: Another compound with a furan ring and an amine group.
2-Furanmethanol, 5-methyl-: A compound with a furan ring and a hydroxymethyl group.
Uniqueness
5-(furan-2-yl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H23NO6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4E)-5-(furan-2-yl)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23NO6/c1-18-6-2-3-7-20(18)17-35-21-12-10-19(11-13-21)26(30)24-25(23-9-5-15-34-23)29(28(32)27(24)31)16-22-8-4-14-33-22/h2-15,25,30H,16-17H2,1H3/b26-24+ |
InChI Key |
YQPCZUUMCCCSPG-SHHOIMCASA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CO5)/O |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CO5)O |
Origin of Product |
United States |
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